Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside
Overview
Description
“Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside” is a paramount biochemical compound employed extensively in drug synthesis and development . It has a distinctive chemical configuration and holds immense potential in studying precise disease pathways entrenched in carbohydrate metabolism .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods . For a detailed synthesis analysis, it would be best to refer to specialized literature or databases.Molecular Structure Analysis
The molecular formula of this compound is C13H19N3O8 . The IUPAC name is (2S,3R,4S,5R,6R)-4,5-Diacetoxy-6-(azidomethyl)-2-methoxytetrahydro-2H-pyran-3-yl acetate . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis
This compound appears as a white crystalline solid . It has a molecular weight of 345.31 . It’s soluble in DCM, DMF, DMSO, EtOAc, MeOH . The melting point is 103-104 °C .Scientific Research Applications
1. Synthesis of Glycosyl Amino Acid Building Blocks
Günther, Schips, and Ziegler (2008) demonstrated the use of Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside in the synthesis of glycosyl amino acid building blocks. This process involved a copper-catalyzed 1,3-dipolar cycloaddition reaction and resulted in the creation of a glycotetrapeptide library. The library was screened for lectin-binding affinity, indicating its potential use in biochemical studies and drug development (Günther, Schips, & Ziegler, 2008).
2. Chemical Synthesis of L-Iduronic Acid-Containing Disaccharides
In 1988, Chiba et al. utilized a related compound in the chemical synthesis of l-iduronic acid-containing disaccharidic fragments of heparin. This process involved condensation reactions and subsequent chemical transformations, showcasing the compound's utility in the synthesis of complex carbohydrates relevant to medical research (Chiba et al., 1988).
3. Conformational Analysis in Pharmaceutical Chemistry
Takayanagi et al. (1998) conducted a conformational analysis of a derivative of Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside. This research, focusing on the conformational preference of the C6-S bond, is crucial in understanding the physical and chemical properties of such compounds, which is essential in pharmaceutical chemistry (Takayanagi et al., 1998).
4. Synthesis of Glucosidase Inhibitors
El Ashry et al. (2000) explored the synthesis of methyl 6(5)-deoxy-6(5)-(morpholin-4-yl)-α-D-glycosides, employing a compound structurally similar to Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside. This research contributes to the development of glucosidase inhibitors, which are relevant in treating diseases like diabetes (El Ashry et al., 2000).
Safety And Hazards
Future Directions
As a paramount biochemical compound, “Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside” has significant potential in the field of drug synthesis and development . Its distinctive chemical configuration makes it a valuable tool for studying precise disease pathways entrenched in carbohydrate metabolism .
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(azidomethyl)-6-methoxyoxan-3-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O8/c1-6(17)21-10-9(5-15-16-14)24-13(20-4)12(23-8(3)19)11(10)22-7(2)18/h9-13H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMTXDYAGCJCDG-LBELIVKGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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